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Introduction
The Novel (Nua) Kinases 1 and 2 (NUAK1 and NUAK2), members of the AMP-activated protein

kinase (AMPK)-related kinase (ARK) family, have emerged as significant regulators of cancer

progression.[1][2][3] Despite being relatively understudied compared to other kinases, their

roles in a multitude of cellular processes pivotal to cancer development, including cell

proliferation, survival, migration, and metabolic reprogramming, have drawn considerable

attention from the research and drug development communities.[1][2] This technical guide

provides an in-depth overview of the biological functions of NUAK kinases in various

malignancies, detailing their involvement in key signaling pathways, summarizing quantitative

data on their expression and clinical relevance, and outlining common experimental

methodologies for their study.

NUAK Kinases: Structure and Activation
NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK) are serine/threonine

kinases that share a conserved catalytic domain with other ARK family members.[2][3] Their

activation is canonically regulated by the tumor suppressor kinase LKB1, which phosphorylates

a conserved threonine residue in the T-loop of their catalytic domain (Threonine 211 in NUAK1

and Threonine 208 in NUAK2).[3][4] However, evidence suggests that NUAK kinases can

retain activity even in LKB1-deficient cancer cells, indicating the existence of alternative

activation mechanisms.[3] Both NUAK1 and NUAK2 possess a ubiquitin-associated (UBA)

domain C-terminal to their kinase domain, which is essential for their phosphorylation and

activation by LKB1.[5]
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The Dichotomous Role of NUAK Kinases in Cancer
The function of NUAK kinases in cancer is complex and often context-dependent, with reports

suggesting both oncogenic and tumor-suppressive roles.[6] While they are frequently

overexpressed in various cancers and their elevated expression often correlates with poor

prognosis, some studies have indicated tumor-suppressive functions.[1][6] This duality

underscores the intricate signaling networks in which NUAK kinases participate.

Oncogenic Functions
A substantial body of evidence points to the pro-tumorigenic roles of NUAK kinases across a

wide range of cancers. Their oncogenic functions are primarily attributed to their ability to

promote:

Cell Proliferation and Survival: NUAK kinases have been shown to drive cell cycle

progression and inhibit apoptosis.[4][7] For instance, NUAK1 can induce the S-phase of the

cell cycle, while both NUAK1 and NUAK2 have been implicated in providing resistance to

apoptosis under cellular stress conditions.[4][7][8] In Myc-driven tumors, NUAK1 acts as a

crucial survival factor.[5][9]

Metastasis and Invasion: Both NUAK1 and NUAK2 are key players in promoting cancer cell

migration and invasion, critical steps in the metastatic cascade.[2][3] They regulate cell

adhesion and the epithelial-to-mesenchymal transition (EMT), a process that endows cancer

cells with migratory and invasive properties.[1][4][10]

Chemoresistance: Upregulation of NUAK kinases has been linked to resistance to

conventional chemotherapeutic agents in several cancers, including pancreatic and gastric

cancer.[11][12][13]

Metabolic Reprogramming: NUAK kinases can influence cellular metabolism to support the

high energetic demands of cancer cells.[5][14] They have been shown to modulate glucose

and glutamine metabolism, thereby fueling rapid cell proliferation.[14]

Tumor-Suppressive Functions
In certain contexts, NUAK kinases can exhibit tumor-suppressive activities. For example,

NUAK1, in the presence of functional LKB1, can directly phosphorylate and activate the tumor
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suppressor p53, leading to cell cycle arrest.[1][15] This highlights the importance of the

upstream regulator LKB1 in dictating the functional output of NUAK1 signaling.

NUAK Kinases in Specific Cancers: A Summary
The expression and function of NUAK kinases have been investigated in numerous cancer

types, revealing their widespread involvement in tumorigenesis.
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Cancer Type
NUAK1

Expression

NUAK2

Expression

Key Functions

and Clinical

Correlation

References

Hepatocellular

Carcinoma

(HCC)

Upregulated Upregulated

Promote

proliferation,

migration, and

invasion. High

expression

correlates with

poor prognosis.

[1][16]

Breast Cancer Upregulated Upregulated

Increased

invasion and

metastasis,

particularly in

triple-negative

breast cancer

(TNBC).

[1]

Non-Small Cell

Lung Cancer

(NSCLC)

Upregulated Upregulated

Correlates with

tumor stage and

metastasis.

[1]

Ovarian Cancer Upregulated -

Promotes

metastasis

through

regulation of

fibronectin

production and

spheroid

integrity.

Correlates with

poor prognosis.

[4][17][18]

Gastric Cancer Upregulated Upregulated Drives cancer

cell expansion

and

chemoresistance

[10][11]
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. Correlates with

poor prognosis.

Pancreatic

Cancer
Upregulated Upregulated

Associated with

chemoresistance

and poor

prognosis.

Inhibition can

suppress tumor

growth and

fibrosis.

[1][13][17][19]

Melanoma - Upregulated

Promotes tumor

growth and

migration. High

expression

correlates with a

higher risk of

relapse.

[6][20]

Glioblastoma

(GBM)
- Upregulated

Acts as a fetal

oncogene

promoting

proliferation and

migration.

[21]

Colorectal

Cancer (CRC)
Upregulated -

Protects tumors

from oxidative

stress. High

expression

correlates with

reduced overall

survival.

[9]

Cervical Cancer - Upregulated

Promotes

proliferation,

migration, and

EMT.

[10]
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Prostate Cancer - Upregulated

Elevated in

prostate cancer

and metastatic

castration-

resistant prostate

cancer

(mCRPC).

Correlates with

increased risk of

metastasis.

[22]

Esophageal

Squamous Cell

Carcinoma

(ESCC)

Upregulated -

Promotes

metastasis by

upregulating

Slug

transcription.

Correlates with

poor survival.

[23][24]

Key Signaling Pathways Involving NUAK Kinases in
Cancer
NUAK kinases are integral components of several critical signaling pathways that are

frequently dysregulated in cancer.

LKB1-AMPK-NUAK Pathway
This is the canonical activation pathway for NUAK kinases. The tumor suppressor LKB1

phosphorylates and activates NUAK1 and NUAK2, which in turn phosphorylate a variety of

downstream targets to regulate cellular processes. However, the outcomes of this pathway can

be either tumor-suppressive or oncogenic depending on the cellular context and the presence

of other signaling inputs.
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Canonical LKB1-NUAK signaling pathway.

Hippo-YAP/TAZ Pathway
NUAK2 is a critical player in the Hippo-YAP/TAZ signaling pathway, which is a key regulator of

organ size and tumorigenesis. NUAK2 can act in a positive feedback loop with the

transcriptional co-activator YAP.[16] YAP drives the expression of NUAK2, which in turn

phosphorylates and inhibits the LATS1 kinase, a negative regulator of YAP.[17] This leads to

the nuclear translocation of YAP and the transcription of pro-proliferative and anti-apoptotic

genes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.benchchem.com/product/b611835?utm_src=pdf-body-img
https://www.researchgate.net/publication/328998954_NUAK2_is_a_critical_YAP_target_in_liver_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC10323901/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Hippo Kinase Cascade
(MST1/2)

LATS1

P

YAP/TAZ

P

Gene Transcription
(Proliferation, Survival)

NUAK2

P

Upregulates

Nucleus

Click to download full resolution via product page

NUAK2-YAP/TAZ positive feedback loop.

TGF-β/SMAD Pathway
NUAK kinases have a complex and sometimes opposing role in the Transforming Growth

Factor-β (TGF-β) signaling pathway.[8] In pancreatic cancer, NUAK2 can mediate the

oncogenic effects of the NF-κB pathway by targeting SMAD2/3 for phosphorylation, which

promotes chemoresistance.[12][19] Conversely, in other contexts, NUAK1 has been shown to

repress the activation of TGF-β downstream targets.[8]
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NUAK2 involvement in the TGF-β/SMAD pathway.

Other Notable Pathways
STAT5/GLI1/SOX2 Signaling: In gastric cancer, NUAK1 activates this pathway to enhance

cancer cell expansion and drive chemoresistance.[11] NUAK1 upregulates GLI1 expression

by activating STAT5-mediated transcription and stabilizing the GLI1 protein.[11]

GSK-3β/β-catenin Pathway: In hepatocellular carcinoma, NUAK1 can promote the

expression of the immune checkpoint ligand PD-L1 by activating the GSK-3β/β-catenin
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signaling pathway, thereby facilitating immune escape.[25]

mTOR Signaling: NUAK kinases can activate the mTOR pathway, a central regulator of cell

growth and metabolism, to promote cancer cell proliferation and metastasis.[7][14]

Therapeutic Targeting of NUAK Kinases
The significant role of NUAK kinases in promoting cancer progression has made them

attractive therapeutic targets.[1][26][27] Several small-molecule inhibitors of NUAK1 and

NUAK2 have been developed and are currently in preclinical evaluation.[1]
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Inhibitor Target(s)
Preclinical

Models

Reported

Effects
References

HTH-01-015 NUAK1

Non-small cell

lung cancer,

hepatocellular

carcinoma,

colorectal

cancer,

pancreatic

cancer

Decreased EMT,

migration, and

invasion.

[1]

HTH-02-006 NUAK2

Glioma,

hepatocellular

carcinoma,

prostate cancer

Attenuates GBM

cell proliferation.
[1][21]

WZ4003 NUAK1/2

Non-small cell

lung cancer,

breast cancer,

gastric cancer,

bladder cancer

- [1]

ON123300 NUAK1/2

Gastric cancer,

acute myeloid

leukemia

- [1]

P4899 NUAK1/2
Pancreatic

cancer

Synergizes with

chemotherapy,

abrogates drug

resistance, and

suppresses

fibrosis.

[13]

KHKI-01128 &

KHKI-01215
NUAK2

Colorectal

cancer

Potently

suppress cell

proliferation and

induce

apoptosis.

[28]
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Pharmacological inhibition of NUAKs has shown promise in preclinical models, often leading to

reduced tumor growth, decreased metastasis, and sensitization to chemotherapy.[1][13][29]

Experimental Methodologies for Studying NUAK
Kinases
A variety of experimental techniques are employed to investigate the biological functions of

NUAK kinases in cancer.

Gene and Protein Expression Analysis
Quantitative Real-Time PCR (qRT-PCR): Used to quantify the mRNA expression levels of

NUAK1 and NUAK2 in cancer cells and tissues.

Western Blotting: Employed to detect and quantify NUAK1 and NUAK2 protein levels and to

assess the phosphorylation status of their downstream targets.

Immunohistochemistry (IHC): Utilized to examine the expression and localization of NUAK

proteins in clinical tumor samples and to correlate their expression with clinicopathological

parameters.

Functional Assays in Cell Culture
Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation): These assays are used

to determine the effect of NUAK1/2 overexpression or knockdown/inhibition on cancer cell

growth and proliferation.

Migration and Invasion Assays (e.g., Wound-Healing, Transwell): These in vitro assays are

crucial for evaluating the role of NUAK kinases in cancer cell motility and invasion.

Spheroid Formation Assays: Used to model the formation of tumor spheroids, which is a

critical step in the metastasis of certain cancers like ovarian cancer, and to assess the role of

NUAKs in this process.

In Vivo Models
Xenograft and Orthotopic Mouse Models: These models involve the implantation of human

cancer cells into immunodeficient mice to study the effect of NUAK kinase modulation on
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tumor growth, metastasis, and response to therapy in a living organism.[1][21]

Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is

directly implanted into mice, provide a more clinically relevant system to evaluate the efficacy

of NUAK inhibitors.[11]

Mechanistic Studies
Kinase Assays: In vitro kinase assays are performed to confirm the enzymatic activity of

NUAK kinases and to identify their direct substrates.

Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with

NUAK1 and NUAK2, providing insights into their signaling complexes.

Luciferase Reporter Assays: These assays are employed to measure the effect of NUAK

kinase signaling on the transcriptional activity of downstream transcription factors.

CRISPR-Cas9 Gene Editing: This powerful tool is used to generate NUAK1 or NUAK2

knockout cell lines to study the specific functions of these kinases.[1][21]

A typical workflow for investigating NUAK kinases in cancer.

Conclusion and Future Directions
NUAK kinases are increasingly recognized as pivotal players in the pathobiology of a wide

array of cancers. Their multifaceted roles in regulating cell proliferation, survival, metastasis,

and chemoresistance, coupled with their frequent overexpression in tumors, underscore their

potential as valuable therapeutic targets. While significant progress has been made in

elucidating the signaling pathways governed by NUAK kinases, further research is warranted to

fully understand their complex and context-dependent functions. The continued development of

potent and selective NUAK inhibitors, along with the identification of predictive biomarkers, will

be crucial for translating our growing knowledge of NUAK biology into effective cancer

therapies. Future studies should also focus on the potential for synergistic combinations of

NUAK inhibitors with existing chemotherapies and targeted agents to overcome drug

resistance and improve patient outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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